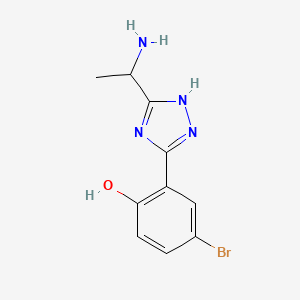
4-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a complex organic compound that features a benzaldehyde moiety linked to an oxadiazole ring, which is further substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives. The chlorophenyl group is introduced via a substitution reaction, and the final step involves the formation of the benzaldehyde moiety through a formylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times. The choice of solvents and reagents is also critical to ensure the process is environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 4-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: 4-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. For instance, its potential anti-tumor activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The oxadiazole ring and the chlorophenyl group play crucial roles in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenoxy)benzaldehyde: Similar structure but lacks the oxadiazole ring.
4-(Methylthio)benzaldehyde: Contains a methylthio group instead of the oxadiazole and chlorophenyl groups.
4-Methoxybenzaldehyde: Features a methoxy group instead of the oxadiazole and chlorophenyl groups.
Uniqueness
4-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties and biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H11ClN2O3 |
|---|---|
Molecular Weight |
314.72 g/mol |
IUPAC Name |
4-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C16H11ClN2O3/c17-13-5-3-12(4-6-13)16-18-15(22-19-16)10-21-14-7-1-11(9-20)2-8-14/h1-9H,10H2 |
InChI Key |
DOFGIVXBVOWHQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole](/img/structure/B11782695.png)
![Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11782696.png)
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B11782701.png)
![5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11782716.png)




![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11782750.png)





